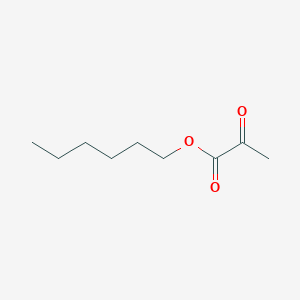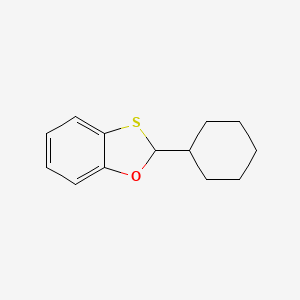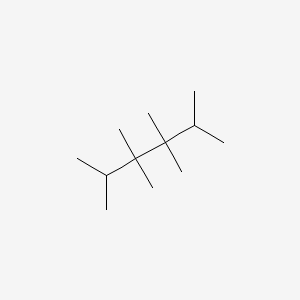![molecular formula C10H18S2 B14643326 Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- CAS No. 56772-72-6](/img/structure/B14643326.png)
Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- is an organic compound with a unique structure that includes a cyclohexane ring substituted with a bis(methylthio)methylene group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with a methylthio reagent under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(methylthio)methylene group to a simpler thiol group.
Substitution: The compound can participate in substitution reactions where the methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bis(methylthio)methylene group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidation-reduction reactions and substitution processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1,1-bis(methylthio)-
- Cyclohexane, 1,2-bis(methylene)-
- Cyclohexane, 1,4-bis(methylene)-
Uniqueness
Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl- is unique due to the presence of both a bis(methylthio)methylene group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
56772-72-6 |
|---|---|
Molecular Formula |
C10H18S2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
1-[bis(methylsulfanyl)methylidene]-2-methylcyclohexane |
InChI |
InChI=1S/C10H18S2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h8H,4-7H2,1-3H3 |
InChI Key |
HRVIAKJLXWTWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)
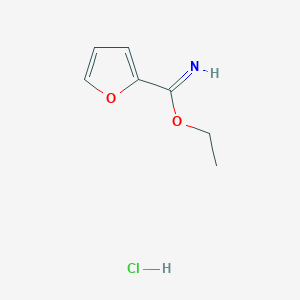
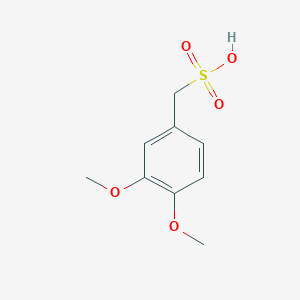
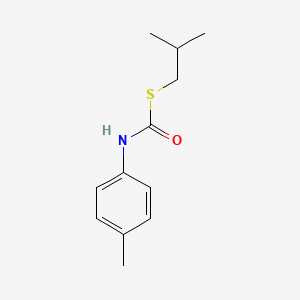
![4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14643275.png)
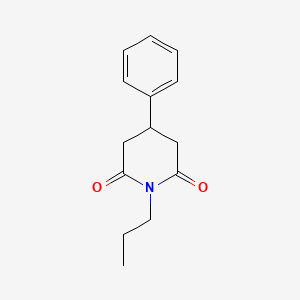
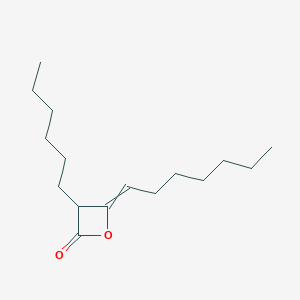
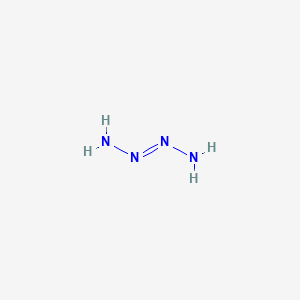
![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)
